2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide
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Overview
Description
2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is a compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties
Preparation Methods
The synthesis of 2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide typically involves the reaction of hydrazine-coupled pyrazoles. The structures of these pyrazoles are verified using techniques such as elemental microanalysis, FTIR, and 1H NMR . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different pyrazole derivatives with altered pharmacological properties .
Scientific Research Applications
2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antileishmanial and antimalarial activities.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new drugs and chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in the life cycle of parasites like Leishmania and Plasmodium, thereby exerting its antileishmanial and antimalarial effects . The exact molecular targets and pathways can be elucidated through molecular docking studies and other biochemical assays.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide stands out due to its unique structure and pharmacological profile. Similar compounds include:
- 3-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)hydrazono]pentane-2,4-dione
- (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole
These compounds share structural similarities but may differ in their specific pharmacological activities and applications.
Properties
Molecular Formula |
C20H25N5O2 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C20H25N5O2/c1-12-17(20(23-22-12)15-6-8-16(27-5)9-7-15)10-19(26)21-11-18-13(2)24-25(4)14(18)3/h6-9H,10-11H2,1-5H3,(H,21,26)(H,22,23) |
InChI Key |
SIHBMPSWQBWXGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)NCC3=C(N(N=C3C)C)C |
Origin of Product |
United States |
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